1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-
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Overview
Description
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is a polycyclic ketone with a unique and highly strained cage structure
Preparation Methods
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be synthesized through several methods. One notable approach involves the reaction of strained polycyclic ketones with diazomethane. This reaction leads to a mixture of homologous ketones and aldol-type dimers, with the presence of methanol favoring the formation of the ketone . Another method involves acid-catalyzed rearrangement, which results in the formation of chloro and tosyloxy substituted tricyclo[5.2.1.04,8]dec-2-ene ring systems .
Chemical Reactions Analysis
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with diazomethane produces homologous ketones and aldol-type dimers . The compound can also undergo acid-catalyzed rearrangement to form substituted tricyclo[5.2.1.04,8]dec-2-ene ring systems . Common reagents used in these reactions include diazomethane and methanol.
Scientific Research Applications
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- has several scientific research applications. Additionally, the compound’s unique structure makes it a valuable subject of study in the field of organic chemistry, particularly in understanding the behavior of strained polycyclic systems .
Mechanism of Action
The mechanism of action of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is primarily influenced by its highly strained structure. The compound’s reactivity is often dictated by the release of ring strain during chemical reactions. For example, the reaction with diazomethane involves the formation of less strained products, which drives the reaction forward .
Comparison with Similar Compounds
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be compared to other similar compounds, such as nitro-substituted bishomocubanes. These compounds share a similar polycyclic structure but differ in their functional groups and applications. Nitro-substituted bishomocubanes, for instance, are used as high-energy materials due to their enhanced stability and energy density .
Properties
CAS No. |
15443-37-5 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one |
InChI |
InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2 |
InChI Key |
KIOXQCAVQTVNCR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Canonical SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Synonyms |
Octahydro-1,2,4-metheno-3H-cyclobuta [cd] pentalen-3-one |
Origin of Product |
United States |
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